molecular formula C11H12N2OS B15253151 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one

Cat. No.: B15253151
M. Wt: 220.29 g/mol
InChI Key: KRHXUXKDJWHPAL-UHFFFAOYSA-N
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Description

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one is a benzimidazole-derived compound featuring a thioether linkage at the 3-position of a butan-2-one scaffold. The benzimidazole moiety (C₇H₆N₂) consists of a fused benzene and imidazole ring, providing a planar aromatic system with two nitrogen atoms. The compound’s reactivity is likely influenced by the electron-donating sulfanyl group and the electron-withdrawing ketone, making it a candidate for further functionalization or coordination chemistry.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H12N2OS/c1-7(14)8(2)15-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,1-2H3,(H,12,13)

InChI Key

KRHXUXKDJWHPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with 2-butanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional distinctions between 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one and related compounds:

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name (IUPAC) Heterocycle Substituents Molecular Weight* Key Features/Applications
This compound Benzimidazole None on benzimidazole ~219 g/mol† Potential intermediate; stability via π-π stacking due to planar benzimidazole .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole Phenyl group at ketone Not provided β-keto-sulfone intermediate for Michael/Knoevenagel reactions; higher electron withdrawal .
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Benzimidazole Methoxy (OCH₃), methyl (CH₃) groups 329.256 g/mol Enhanced steric bulk; pharmaceutical applications due to substituent-driven bioavailability .
1-[(Benzo[h]quinazolin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one Benzoquinazoline Dimethyl groups on ketone 297.40 g/mol Extended aromatic system; materials science applications via strong π-π interactions .

*Molecular weights are calculated or derived from evidence.
†Estimated based on formula (C₁₁H₁₁N₂OS).

Key Comparative Insights:

Heterocycle Electronic Effects :

  • Benzimidazole (target compound): The dual nitrogen atoms in the heterocycle create a basic, electron-rich environment, favoring hydrogen bonding and π-π interactions .
  • Benzothiazole (): The sulfur atom in the aromatic ring enhances electron-withdrawing effects, making the linked ketone more electrophilic compared to benzimidazole derivatives .

Dimethyl Groups on Ketone (): Steric bulk at the ketone position may restrict conformational flexibility, altering reactivity in nucleophilic additions .

Sulfur Linkage Differences :

  • The target compound’s thioether (-S-) group is less electron-withdrawing than the sulfone (-SO₂-) in ’s β-keto-sulfone. This distinction affects reactivity: sulfones are more reactive in elimination reactions, while thioethers stabilize radicals or participate in metal coordination .

Crystallographic and Material Properties :

  • ’s compound crystallizes in a triclinic system (space group P1), with lattice parameters influenced by substituents. The target compound’s simpler structure may adopt different packing modes, impacting melting points and solubility .

Biological Activity

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one is a compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₂N₂OS, with a molecular weight of 220.29 g/mol. Its structure features a benzodiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight220.29 g/mol
IUPAC Name3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been found to target specific signaling pathways involved in cancer progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:

  • Inhibition of Enzymatic Activity: The benzodiazole moiety may interact with bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Mechanism:

  • Apoptosis Induction: The compound triggers apoptosis in cancer cells by activating caspases and other apoptotic pathways.
  • Cell Cycle Arrest: It may interfere with cell cycle progression, particularly at the G1/S checkpoint .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Antimicrobial Efficacy:
    • A laboratory study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 50 µg/mL.
  • Cancer Cell Line Study:
    • In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a reduction of cell viability by over 70% after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

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